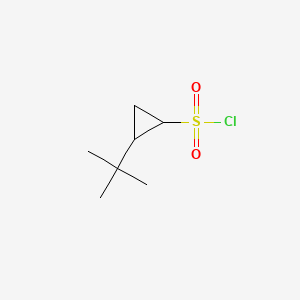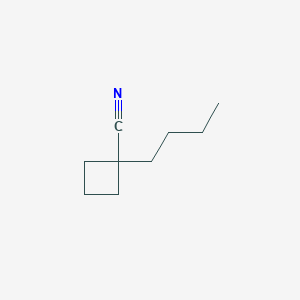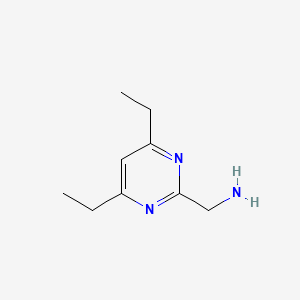
4-Methyl-4-phenylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-phenylpentanenitrile is an organic compound with the molecular formula C12H15N It is characterized by a nitrile group (-C≡N) attached to a pentane chain, which also bears a methyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylpentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-phenylpentan-2-one with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-4-phenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-4-phenylpentanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-phenylpentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
4-Methyl-4-phenylbutanenitrile: Similar structure but with a shorter carbon chain.
4-Methyl-4-phenylhexanenitrile: Similar structure but with a longer carbon chain.
4-Methyl-4-phenylpentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-Methyl-4-phenylpentanenitrile is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
4-methyl-4-phenylpentanenitrile |
InChI |
InChI=1S/C12H15N/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9H2,1-2H3 |
Clave InChI |
OWNICWKAINATFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



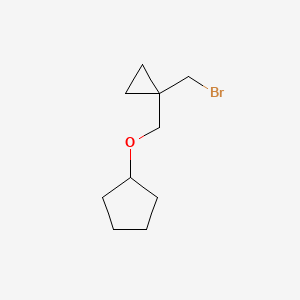

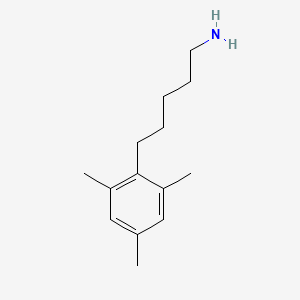
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
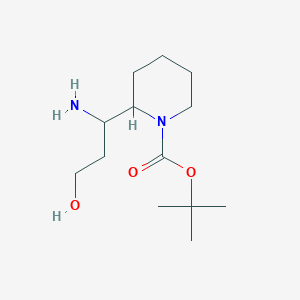
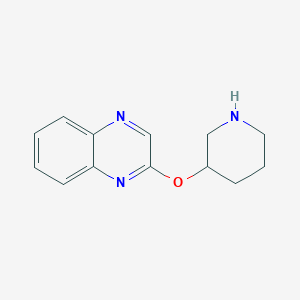
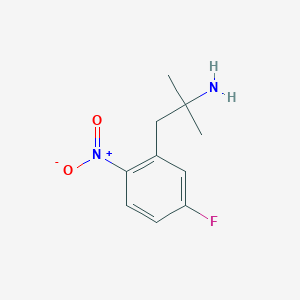
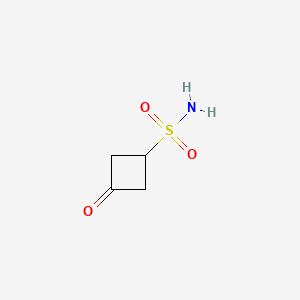
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
